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Compound Name: 4,6-Dimethyldodecane

Cat. No.: B3274633 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-
dimethyldodecane (C₁₄H₃₀), a branched alkane of interest to researchers in various fields,

including geochemistry, environmental science, and drug development. This document

summarizes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,

details experimental methodologies, and presents a logical fragmentation pathway observed in

mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental ¹H NMR data for 4,6-dimethyldodecane is not readily available in public

databases, ¹³C NMR spectral information has been reported.

¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 4,6-
dimethyldodecane. These predictions are based on established principles of NMR

spectroscopy and provide expected chemical shift ranges for the different carbon environments

within the molecule.
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Carbon Atom Chemical Shift (ppm) Carbon Type

C1, C12 ~14 Primary (CH₃)

C2, C11 ~23 Secondary (CH₂)

C3, C10 ~32-34 Secondary (CH₂)

C5 ~42 Secondary (CH₂)

C7, C8, C9 ~28-30 Secondary (CH₂)

C4, C6 ~33-37 Tertiary (CH)

4-CH₃, 6-CH₃ ~19-22 Primary (CH₃)

Note: Actual experimental values may vary slightly depending on the solvent and instrument

frequency.

Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining ¹³C NMR spectra of alkanes like 4,6-dimethyldodecane is as

follows:

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-50

mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane

(TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically

operating at a frequency of 75 MHz or higher for ¹³C nuclei.

Acquisition Parameters: Standard pulse programs for ¹³C NMR are used. To obtain a

quantitative spectrum, gated decoupling may be employed with a sufficient relaxation delay

to ensure full relaxation of all carbon nuclei. However, for routine analysis, proton-decoupled

spectra are common, where all carbon signals appear as singlets.

Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a

powerful technique for the identification and structural elucidation of volatile compounds like
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4,6-dimethyldodecane.

Mass Spectral Data
Electron Ionization (EI) mass spectrometry of 4,6-dimethyldodecane results in a characteristic

fragmentation pattern. The NIST Mass Spectrometry Data Center provides spectral information

for this compound.[1][2] The most abundant fragments are summarized in the table below.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

43 High [C₃H₇]⁺

57 100 [C₄H₉]⁺

71 High [C₅H₁₁]⁺

85 Moderate [C₆H₁₃]⁺

99 Moderate [C₇H₁₅]⁺

127 Low [C₉H₁₉]⁺

155 Low [C₁₁H₂₃]⁺

198 Very Low [C₁₄H₃₀]⁺ (Molecular Ion)

Experimental Protocol: GC-MS
A typical GC-MS protocol for the analysis of branched alkanes is as follows:

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., hexane or

dichloromethane) is injected into the GC inlet.

Gas Chromatography (GC):

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

commonly used.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program: A temperature gradient is employed to ensure good

separation of components. A typical program might start at 50°C, hold for 2 minutes, then

ramp to 300°C at a rate of 10°C/min.

Mass Spectrometry (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of

m/z 40-400.

Interface Temperature: The transfer line from the GC to the MS is maintained at a high

temperature (e.g., 280°C) to prevent condensation of the analyte.

Fragmentation Pathway
The fragmentation of 4,6-dimethyldodecane in an EI mass spectrometer is governed by the

stability of the resulting carbocations. Cleavage is favored at the branching points, leading to

the formation of stable secondary and tertiary carbocations. The proposed fragmentation

pathway is illustrated below.
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Primary Fragmentation

Secondary Fragmentation & Rearrangement
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Caption: Proposed electron ionization fragmentation pathway of 4,6-dimethyldodecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4,6-Dimethyldodecane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3274633#spectroscopic-data-for-4-6-
dimethyldodecane-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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